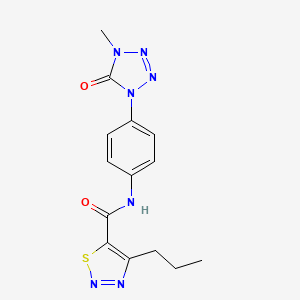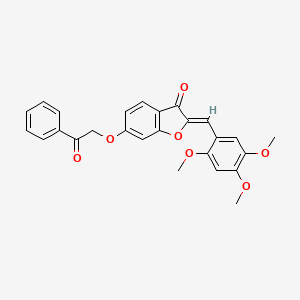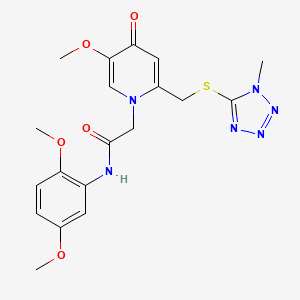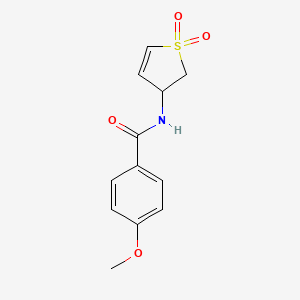
(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone, also known as DPTPM, is a synthetic compound that has been studied for its potential applications in scientific research. DPTPM is a member of the thienyl phenyl methanes family and has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Synthesis and Nonlinear Optical Properties : Research on thienyl-substituted pyridinium salts, which share a structural motif with the queried compound, describes their synthesis and second-order nonlinear optical (NLO) properties. These compounds exhibit promising NLO responses, indicating potential applications in optical technologies (Li et al., 2012).
Antioxidant and Biological Activities
Antioxidant Properties : Compounds with structural similarities to the queried chemical, specifically bromophenols derived from diphenylmethane, have been studied for their antioxidant capabilities. These studies highlight their potential as effective antioxidants, comparing favorably with standard compounds like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010).
Carbonic Anhydrase Inhibition : Derivatives of diphenylmethanone, including brominated and hydroxylated forms, have been examined for their inhibitory effects on carbonic anhydrase isoenzymes. This research suggests potential therapeutic applications due to the significant inhibition observed (Çetinkaya et al., 2014).
Material Science and Chemical Synthesis
- Crosslinkable Poly(Aryl Ether Ketone)s : Novel synthesis strategies for crosslinkable poly(aryl ether ketone)s incorporating pendant phenylethynyl groups have been developed. These materials, which could be structurally related to the target compound through their synthetic approach and functional groups, show improved solubility and thermal properties upon curing, indicating potential for high-performance materials (Li et al., 2008).
Photoreactive and Catalytic Applications
- Photochemical Preparation of Heterocycles : Studies on the photochemical generation of 2-dimethylaminophenyl-substituted furans, pyrroles, and thiophenes from 4-chloro-N,N-dimethylaniline in the presence of different heterocycles demonstrate the potential for creating a variety of structurally diverse compounds. This research points to methods that could theoretically be adapted for the synthesis or functionalization of compounds similar to the one of interest (Guizzardi et al., 2000).
Propiedades
IUPAC Name |
[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S/c1-26(2)25-22(17-23(29-25)24(27)19-9-5-3-6-10-19)18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDMVWCYACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)



